5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, a five-membered ring containing two nitrogen atoms, is a notable feature of this molecule. Pyrazoles are known for their wide range of biological activities .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the ethoxy and methoxy groups could potentially be replaced with other groups in a substitution reaction. The sulfamoyl and carboxamide groups could also participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ethoxy and methoxy groups could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and structural characterization of compounds closely related to "5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide". For instance, Hassan et al. (2014) focused on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides, highlighting the structural diversity and potential bioactivity of this compound class (Hassan, Hafez, & Osman, 2014).
Biological Activity
The biological activity of compounds structurally similar to "this compound" has been a significant area of research. Gein et al. (2019) investigated the analgesic, anti-inflammatory, and antimicrobial activities of 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides. These studies indicate the potential therapeutic applications of these compounds in managing pain, inflammation, and infections (Gein, Bobrovskaya, Russkikh, Novikova, Gein, Karpenko, Chashchina, Dmitriev, & Yankin, 2019).
Antimicrobial and Antiproliferative Activities
Research by Mert et al. (2014) on pyrazole-sulfonamide derivatives demonstrated significant in vitro antiproliferative activities against specific cancer cell lines, suggesting the potential of these compounds in cancer therapy. The study highlighted the synthesis and testing of these derivatives for their efficacy against HeLa and C6 cell lines, indicating the broader applicability of this compound class in developing novel anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target. Without more specific information, it’s difficult to predict what this target might be .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-5-methylpyrazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-4-29-17-11-7-15(8-12-17)24-30(26,27)20-18(13(2)22-23-20)19(25)21-14-5-9-16(28-3)10-6-14/h5-13,18,20,22-24H,4H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWAQIOKVSANPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2C(C(NN2)C)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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